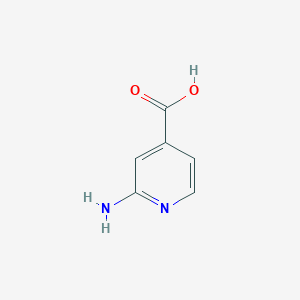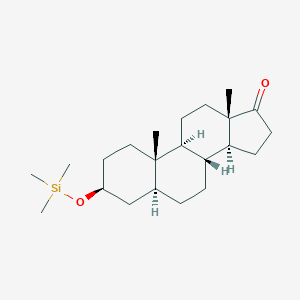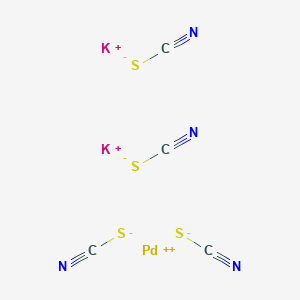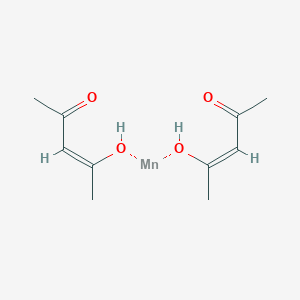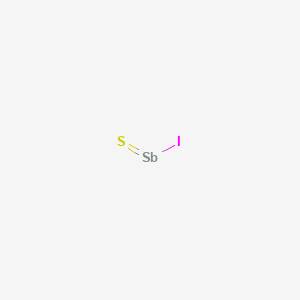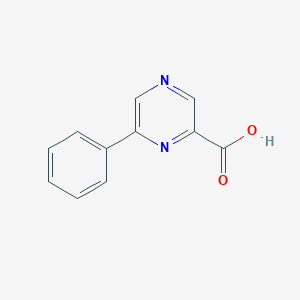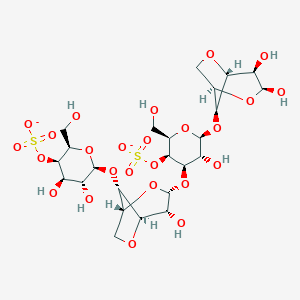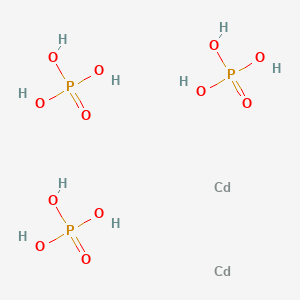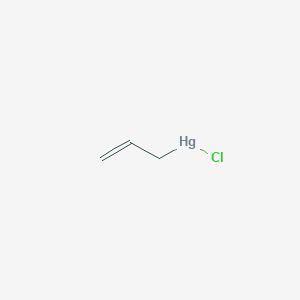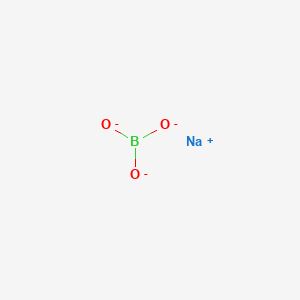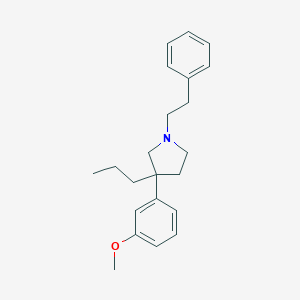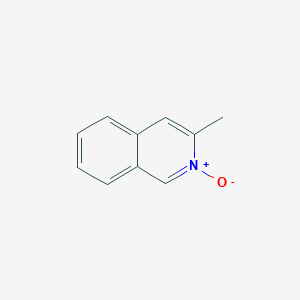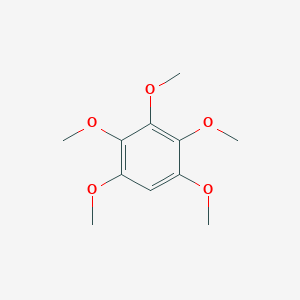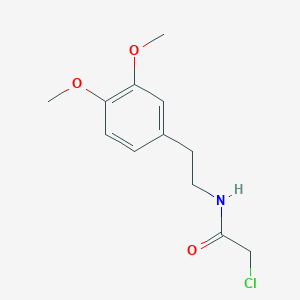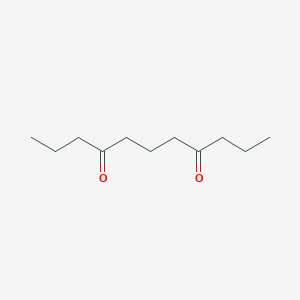
4,8-Undecanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Undecanedione, also known as undecane-4,8-dione, is a cyclic diketone that has been widely used in scientific research due to its unique chemical properties. It is a yellow crystalline substance that is soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of 4,8-Undecanedione is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.
Effets Biochimiques Et Physiologiques
4,8-Undecanedione has been shown to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been shown to have antioxidant activity and to inhibit the growth of cancer cells. In addition, it has been shown to have anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,8-Undecanedione in lab experiments is its unique chemical properties. It is a cyclic diketone that can react with various nucleophiles, making it a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using 4,8-Undecanedione is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 4,8-Undecanedione. One area of research is the synthesis of new compounds using 4,8-Undecanedione as a building block. Another area of research is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, research could be conducted to explore the potential use of 4,8-Undecanedione as an antimicrobial agent in various applications.
Méthodes De Synthèse
The synthesis of 4,8-Undecanedione can be achieved through several methods. One of the most common methods is the oxidation of 1,10-decanediol using a strong oxidizing agent such as potassium permanganate or sodium dichromate. Another method is the oxidation of 1,10-decanediol using a catalytic amount of a transition metal such as palladium or platinum. The reaction typically takes place in an organic solvent such as toluene or chloroform under reflux conditions.
Applications De Recherche Scientifique
4,8-Undecanedione has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of heterocyclic compounds, chiral ligands, and natural products. It has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
13505-35-6 |
|---|---|
Nom du produit |
4,8-Undecanedione |
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
undecane-4,8-dione |
InChI |
InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-9H2,1-2H3 |
Clé InChI |
NEALDIYIOQQMDH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CCCC(=O)CCC |
SMILES canonique |
CCCC(=O)CCCC(=O)CCC |
Synonymes |
Undeca-4,8-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



